N-(2,2,3,3,4,4,4-heptafluorobutanoyl)leucine
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Overview
Description
2-[(2,2,3,3,4,4,4-Heptafluorobutanoyl)amino]-4-methylpentanoic acid is a fluorinated organic compound. The presence of multiple fluorine atoms imparts unique properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,2,3,3,4,4,4-Heptafluorobutanoyl)amino]-4-methylpentanoic acid typically involves the reaction of heptafluorobutyric acid with an appropriate amine under controlled conditions. The reaction is often carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2,2,3,3,4,4,4-Heptafluorobutanoyl)amino]-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-[(2,2,3,3,4,4,4-Heptafluorobutanoyl)amino]-4-methylpentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development due to its unique properties.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 2-[(2,2,3,3,4,4,4-Heptafluorobutanoyl)amino]-4-methylpentanoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can inhibit enzyme activity or alter protein conformation, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,4-Heptafluorobutanol
- 2,2,3,3,4,4,4-Heptafluorobutylamine
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
Uniqueness
2-[(2,2,3,3,4,4,4-Heptafluorobutanoyl)amino]-4-methylpentanoic acid is unique due to its specific combination of fluorine atoms and the amino acid backbone. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Properties
Molecular Formula |
C10H12F7NO3 |
---|---|
Molecular Weight |
327.20 g/mol |
IUPAC Name |
2-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4-methylpentanoic acid |
InChI |
InChI=1S/C10H12F7NO3/c1-4(2)3-5(6(19)20)18-7(21)8(11,12)9(13,14)10(15,16)17/h4-5H,3H2,1-2H3,(H,18,21)(H,19,20) |
InChI Key |
XOMHVLOQFFOXKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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